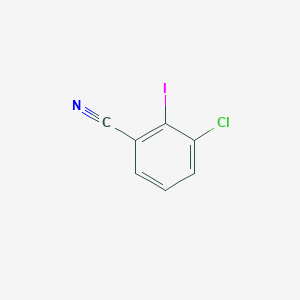

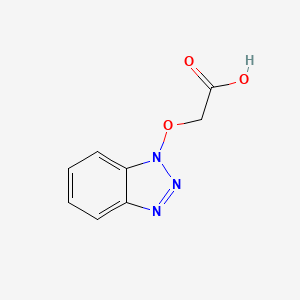

2-(Benzotriazol-1-yloxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

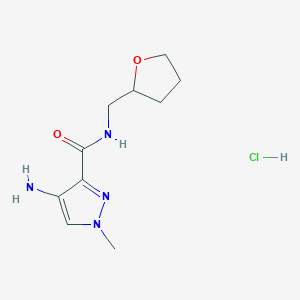

2-(Benzotriazol-1-yloxy)acetic acid is a chemical compound with the linear formula C10H11N3O2 . It is also known as Enamine 2- (1H-1,2,3-benzotriazol-1-yloxy)acetic acid .

Synthesis Analysis

The synthesis of 2-(Benzotriazol-1-yloxy)acetic acid involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of 2-(Benzotriazol-1-yloxy)acetic acid has been characterized by single-crystal X-ray diffraction as well as with infrared spectroscopy and elemental analysis . The results reveal that it has a 1D double chain structure .Chemical Reactions Analysis

The chemical reactions of 2-(Benzotriazol-1-yloxy)acetic acid involve the reaction of o-phenylenediamine with NaNO2 in acetic acid which undergoes intramolecular cyclization to yield benzotriazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzotriazol-1-yloxy)acetic acid include a molecular weight of 205.218 . It also exhibits strong emission intensities in complexes .Scientific Research Applications

Synthesis of Pyridine Derivatives

- Chemical Synthesis : This compound facilitates the synthesis of pyridine derivatives, such as 2-(substituted amino)pyridines and pyrid-2-ones, through base-promoted reactions with α,β-unsaturated ketones. This process involves tandem [3 + 3] annulations, a combination of Michael addition and cyclization, proving efficient in creating previously challenging 3-unsubstituted pyridine derivatives (Katritzky et al., 1997).

Antimicrobial Activity

- Antimicrobial Properties : Derivatives of 2-(benzotriazol-1-yloxy)acetic acid have shown effective antimicrobial activities. One study synthesized novel derivatives by substituting amino acids on 1H-benzotriazol-1-ylacetyl chloride and found them effective against various bacteria and fungi (Jamkhandi & Disouza, 2012).

Synthesis of Azetidinones

- Synthesis of Azetidinones : Ethyl-1H-benzotriazol-1-acetate was synthesized using 1H-benzotriazole and further processed to create azetidinones with notable antifungal activity. This highlights its role in developing compounds with potential pharmaceutical applications (Toraskar et al., 2009).

Antibacterial Agents

- Antibacterial Agents : This compound has been used to synthesize N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives, which demonstrated significant antibacterial activity against various bacterial strains, including E. coli and S. aureus (Rani et al., 2021).

Structural Studies

- Polymorphism and Structural Analysis : 2-(Benzotriazol-2-yl)acetic acid, a closely related compound, has been studied for its polymorphic crystalline structure, showcasing unique hydrogen bonding and π–π stacking interactions (Alieva et al., 2012).

Coordination Polymers

- Coordination Polymer Construction : This compound is used in constructing coordination polymers with transition metals, showing potential in materials science for its structural and optical properties (Ji et al., 2018).

Electromaterials

- Electromaterial Synthesis : 2-(Benzotriazol-1-yloxy)acetic acid has been involved in the synthesis of electrochromic and optical materials, highlighting its role in the development of advanced materials with potential electronic applications (Kaya et al., 2011).

Environmental Impact

- Environmental Impact Study : Research on benzotriazoles, including 2-(benzotriazol-1-yloxy)acetic acid, focuses on their transformation and biodegradation in the environment, understanding their presence and impact as organic micropollutants (Huntscha et al., 2014).

Safety And Hazards

Future Directions

The future directions for 2-(Benzotriazol-1-yloxy)acetic acid could involve further exploration of its potential applications in the field of porous coordination polymers . These have potential applications in the field such as gas storage and separation, magnetism, catalysis, luminescence, sensing, and detection .

properties

IUPAC Name |

2-(benzotriazol-1-yloxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUXROJIRWXTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)

![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)